N-(3-chloro-4-fluorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
Description
The compound N-(3-chloro-4-fluorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide is a methanesulfonamide derivative featuring a 3-chloro-4-fluorophenyl group and a 4-ethylpiperazine moiety linked via a carbonylmethyl bridge. Its structural complexity arises from the integration of halogenated aromatic systems and a substituted piperazine ring, which are common motifs in medicinal chemistry for modulating pharmacokinetic properties and target binding .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClFN3O3S/c1-3-18-6-8-19(9-7-18)15(21)11-20(24(2,22)23)12-4-5-14(17)13(16)10-12/h4-5,10H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBQRPROHHTWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367110 | |
| Record name | N-(3-chloro-4-fluoro-phenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxo-ethyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5474-55-5 | |
| Record name | N-(3-chloro-4-fluoro-phenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxo-ethyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that N-(3-chloro-4-fluorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide exhibits significant antitumor activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in tumor growth .
Antimicrobial Properties
This compound has also shown promising antimicrobial activity against a range of pathogens. Studies indicate that it effectively inhibits bacterial growth, particularly against Gram-positive bacteria. The sulfonamide moiety is crucial for its antimicrobial efficacy, functioning similarly to traditional sulfa drugs .
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may have neuropharmacological effects. Preliminary studies indicate potential applications in treating anxiety and depression due to its interaction with serotonin receptors . Further research is required to elucidate these effects.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells through activation of caspase pathways .
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited MIC values comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Sulfonamide and Piperazine/Piperidine Moieties
The following compounds share functional groups or structural motifs with the target molecule:
Key Observations:
- Piperazine vs. Piperidine : The target compound’s 4-ethylpiperazine group (a seven-membered ring with two nitrogen atoms) may enhance solubility and hydrogen-bonding capacity compared to the piperidine analogue in , which has a single nitrogen atom.
- Heterocyclic Diversity : Compounds like and incorporate pyrazolo-pyrimidine or imidazo-pyridine cores, which are common in kinase inhibitors (e.g., JAK or BTK inhibitors). The target compound’s simpler structure may prioritize metabolic stability over target affinity.
Sulfonamide Derivatives with Varied Aromatic Systems
Sulfonamide groups are critical for hydrogen bonding and solubility. Comparisons include:
Key Observations:
- Electron-Withdrawing Groups: The target compound’s 3-chloro-4-fluorophenyl group combines halogen atoms at adjacent positions, creating a strong electron-deficient aromatic system compared to mono-halogenated analogues . This may influence binding to electron-rich enzyme pockets.
- Agricultural vs. Pharmaceutical Applications : While the target compound lacks documented pesticidal activity, its structural relatives (e.g., cyprofuram ) highlight the versatility of sulfonamide derivatives in agrochemical design.
Biological Activity
N-(3-chloro-4-fluorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide is a synthetic compound with notable potential in various biological applications. This article reviews its biological activity, mechanisms of action, synthesis, and potential therapeutic uses based on diverse scientific literature.
Chemical Structure : The compound can be described with the following molecular formula: and a molecular weight of 377.9 g/mol. Its IUPAC name is this compound.
Synthesis : The synthesis typically involves multiple steps, starting from simpler organic precursors. Common methods include:
- N-Alkylation : Using chloro or fluorinated aromatic compounds.
- Coupling Reactions : Combining piperazine derivatives with carbonyl-containing compounds.
- Purification : Techniques such as recrystallization or chromatography are often employed to achieve high purity levels .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor in various biochemical pathways, particularly those involved in disease processes such as cancer and neurological disorders. The binding affinity to target proteins can lead to the modulation of cellular signaling pathways, influencing cell proliferation and apoptosis .
Pharmacological Applications
Research indicates that this compound has potential applications in:
- Cancer Treatment : Preliminary studies suggest it may inhibit tumor growth by targeting specific oncogenic pathways.
- Neurological Disorders : Investigated for neuroprotective effects, possibly through modulation of neurotransmitter systems .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Inhibition Studies : In vitro assays demonstrated that the compound exhibits significant inhibitory activity against certain cancer cell lines, with IC50 values indicating potent bioactivity. For example, a study reported an IC50 value of 0.04 mg/kg/day for liver cholesteryl ester reduction in a cholesterol-fed hamster model .
- Mechanistic Insights : Research has shown that the compound may induce apoptosis in cancer cells through activation of the Calpain/Cathepsin pathway while inhibiting AMPK signaling, suggesting a multifaceted mechanism of action .
- Comparative Efficacy : In comparative studies with other known inhibitors, this compound has been shown to outperform some traditional therapeutic agents in terms of potency and selectivity against specific targets .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁ClFN₃O₃S |
| Molecular Weight | 377.9 g/mol |
| CAS Number | 5474-55-5 |
| IC50 (Cancer Cell Lines) | 0.04 mg/kg/day |
| Potential Applications | Cancer therapy, neuroprotection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
